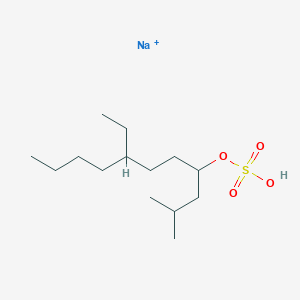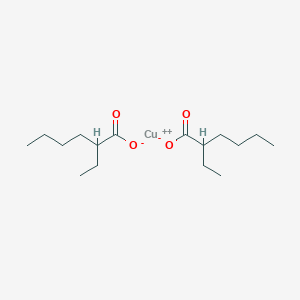
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane
Übersicht
Beschreibung
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is a useful research compound. Its molecular formula is C7H19ClSi2 and its molecular weight is 194.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is aldehydes or ketones . These organic compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (aldehydes or ketones) in the presence of triphenylphosphine . This interaction leads to the synthesis of terminal alkenes , which are unsaturated hydrocarbons and have a carbon-carbon double bond at the end of the carbon chain.
Biochemical Pathways
The affected pathway is the synthesis of terminal alkenes from aldehydes or ketones . Terminal alkenes are significant in organic chemistry as they can undergo various reactions, leading to the formation of a wide range of other organic compounds. The downstream effects include the production of different organic materials, which can be used in various industrial applications.
Result of Action
The primary result of the action of This compound is the formation of terminal alkenes . These compounds are versatile and can be used as building blocks in the synthesis of a wide range of organic compounds.
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, the presence of moisture can affect the stability of the compound . Therefore, it is recommended to store the compound in a dry environment . Additionally, the compound is highly flammable , so it should be kept away from heat sources and open flames .
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives[][1].
Reduction Reactions: The compound can be reduced to form silane derivatives[][1].
Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol derivatives[][1].
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Triphenylphosphine: Used in the synthesis of terminal alkenes from aldehydes or ketones.
Trimethylsilylmethyl magnesium chloride: Used in Peterson methylenation reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Silanol Derivatives: Formed through oxidation reactions[][1].
Silane Derivatives: Formed through reduction reactions[][1].
Various Derivatives: Formed through substitution reactions with different nucleophiles[][1].
Wissenschaftliche Forschungsanwendungen
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions[][1].
Biology: Employed in the modification of biological molecules for research purposes[][1].
Industry: Utilized in the production of silicone-based materials, coatings, adhesives, and sealants[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyltrimethylsilane: A similar compound with a chloromethyl group attached to a trimethylsilyl group.
Trimethylsilylmethyl chloride: Another related compound with a trimethylsilyl group attached to a methyl chloride group.
Eigenschaften
IUPAC Name |
chloromethyl-dimethyl-(trimethylsilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19ClSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZTYASEAQTKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066360 | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18306-73-5 | |
| Record name | [[(Chloromethyl)dimethylsilyl]methyl]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (((chloromethyl)dimethylsilyl)methyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(chloromethyl)dimethylsilyl]methyl]trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)



![(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE]](/img/structure/B94243.png)


